molecular formula C18H11FN6O B2683526 2-(7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol CAS No. 847037-30-3

2-(7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol

Cat. No. B2683526
CAS RN: 847037-30-3
M. Wt: 346.325
InChI Key: CRCABYNGMXJEBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol” belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines . These compounds are often used as pharmacophores for the adenosine receptors .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, derivatives of the new ring system benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone have been synthesized through a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and depend on the specific conditions and reagents used. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .

Scientific Research Applications

Molecular Probes for A2A Adenosine Receptor

The compound is utilized in the synthesis of molecular probes for the A2A adenosine receptor, a critical target for pharmacological studies. Derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine, including SCH 442416, have shown high affinity and selectivity as antagonists for the human A2A adenosine receptor (AR). Such probes have been functionalized for various applications, including ester, carboxylic acid and amines for amide condensation, alkyne for click chemistry, fluoropropyl group for 18F incorporation, and fluorophore reporter groups. Theoretical docking highlighted key interactions between the heterocyclic core and the A2AAR binding pocket, suggesting their utility in studying A2AAR with high affinity (T. Kumar et al., 2011).

Synthesis of Heterocyclic Derivatives

An efficient protocol for synthesizing 3-methylthio-1-phenyl-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4-one derivatives via tandem aza-Wittig and annulation reactions has been developed. This method offers a simple approach to synthesize pyrazolo[3,4-d][1,2,4] triazolo[1,5-a]pyrimidine derivatives under mild conditions, expanding the chemical space available for the development of new compounds with potential biological activities (Jin Luo et al., 2020).

Antimicrobial Activity

Novel quinoline, chromene, pyrazole derivatives bearing the triazolopyrimidine moiety have been synthesized using 7-amino-3-phenyl-[1,2,4]triazolo [4,3-a] pyrimidin-5(1H)-one as a key intermediate. These compounds have been evaluated for their antimicrobial activity, with several showing promising results. This research opens new avenues for the development of antimicrobial agents incorporating the triazolopyrimidine structure (A. Abu‐Hashem et al., 2017).

Antifungal Activity

Pyrazolo[1,5-a]pyrimidines derivatives have been synthesized and evaluated for antifungal activity. Certain derivatives exhibited significant antifungal abilities against various phytopathogenic fungi, indicating their potential as antifungal agents. This suggests that the chemical framework of pyrazolo[1,5-a]pyrimidines can be a valuable scaffold for developing new antifungal compounds (Jin Zhang et al., 2016).

Novel Antiinflammatory Agents

Research into pyrazolo[1,5-a]pyrimidines has led to the discovery of compounds with significant antiinflammatory properties and without the ulcerogenic activity commonly associated with nonsteroidal antiinflammatory drugs (NSAIDs). This finding is crucial for developing safer antiinflammatory medications, highlighting the therapeutic potential of pyrazolo[1,5-a]pyrimidines in inflammation management (G. Auzzi et al., 1983).

Mechanism of Action

Target of Action

The primary target of the compound 2-(7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

The compound this compound interacts with CDK2, inhibiting its activity. This inhibition results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cancer cells .

Biochemical Pathways

The compound this compound affects the cell cycle regulation pathway by inhibiting CDK2. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis .

Result of Action

The result of the action of the compound this compound is the inhibition of cell proliferation. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

properties

IUPAC Name

2-[10-(4-fluorophenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN6O/c19-11-5-7-12(8-6-11)25-17-14(9-21-25)18-22-16(23-24(18)10-20-17)13-3-1-2-4-15(13)26/h1-10,26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCABYNGMXJEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=C(C=C5)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.